molecular formula C28H27FN2O5 B2528783 (4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1351663-56-3

(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane

Cat. No. B2528783
CAS RN: 1351663-56-3
M. Wt: 490.531
InChI Key: JOUSEGNIFCFMEL-BWLGBDCWSA-N
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Description

The compounds I found are 2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine . Both of these compounds contain a fluorophenyl group and a piperazine ring, similar to the compound you mentioned.


Synthesis Analysis

The synthesis of similar compounds often involves the use of N-ethylpiperazine and a suitable electrophile, such as 6-fluoro-3,4-dihydronaphthalen-1(2H)-one . The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol is C23H24FN5OS and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is C18H19FN4S .


Physical And Chemical Properties Analysis

The Log Kow (Octanol-Water Partition Coefficient) of 2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol is estimated to be 5.37 and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is estimated to be 4.16 . These values give an indication of the compound’s solubility in water and organic solvents.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards developing synthetic methodologies for compounds containing fluoroaryl and pyridyl groups, which are often incorporated into more complex molecular architectures. For example, studies on the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones offer insights into novel synthetic pathways for introducing fluorinated substituents into organic molecules, which could be applicable to the synthesis of related compounds (Wnuk, Ríos, Khan, & Hsu, 2000). Similarly, research on Group 12 metal complexes with ligands containing dioxane units sheds light on the structural and electronic properties of such complexes, potentially guiding the design of new materials with desired characteristics (Chopra, Sharma, & Srivastava, 2015).

Photophysical Studies

Photophysical properties of compounds related to the one specified have been explored, indicating potential applications in optical materials and sensors. For instance, the study of hemicyanine dyes in dioxane-water mixtures and room temperature ionic liquids demonstrates the influence of solvent polarity on photoisomerization and twisted intramolecular charge transfer processes, which could be relevant for developing fluorescent probes or materials (Seth, Sarkar, Pramanik, Ghatak, Setua, & Sarkar, 2009).

Catalysis and Functionalization

The catalytic applications of compounds featuring fluoroaryl and pyridyl motifs, as well as dioxane units, have been investigated. Research on zinc catalysts for on-demand hydrogen generation and carbon dioxide functionalization highlights the utility of such systems in sustainable chemical processes, including the hydrosilylation of carbon dioxide, suggesting avenues for utilizing carbon dioxide as a feedstock (Sattler & Parkin, 2012).

properties

IUPAC Name

1,4-dioxane;(2Z)-8-[2-(4-fluorophenyl)ethyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3.C4H8O2/c25-18-3-1-16(2-4-18)9-12-27-14-20-21(29-15-27)6-5-19-23(28)22(30-24(19)20)13-17-7-10-26-11-8-17;1-2-6-4-3-5-1/h1-8,10-11,13H,9,12,14-15H2;1-4H2/b22-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUSEGNIFCFMEL-BWLGBDCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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